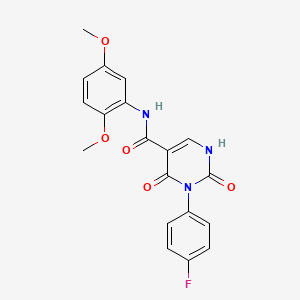

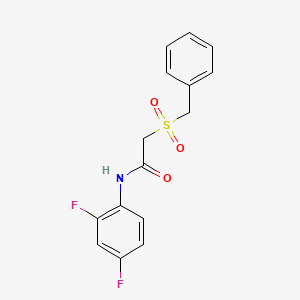

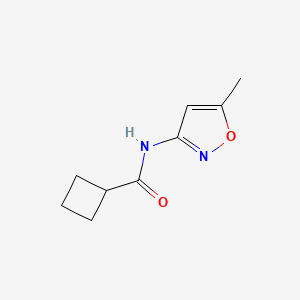

![molecular formula C15H12I2O2 B2723384 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 361465-06-7](/img/structure/B2723384.png)

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde, also known as DIBO, is a chemical compound with potential applications in various fields of research and industry1. It has a molecular formula of C15H12I2O2 and a molecular weight of 478.0681.

Synthesis Analysis

The synthesis of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is not explicitly mentioned in the search results. However, related compounds such as 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde2 and 3-[(4-methylbenzyl)oxy]benzaldehyde3 are mentioned, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde comprises of a benzaldehyde core substituted with two iodine atoms at the 3 and 5 positions and a 4-methylbenzyl ether group at the 4 position1.

Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not detailed in the search results. However, given its structure, it could potentially undergo reactions typical of aromatic aldehydes and ethers.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not fully detailed in the search results. It is known that it has a molecular weight of 478.0681.科学的研究の応用

Synthesis and Catalysis

Oppenauer's Oxidation : A study by Borzatta et al. (2009) explored the synthesis of heliotropine via Oppenauer's oxidation of piperonyl alcohol using various catalysts, highlighting the role of 3,4-Methylenedioxybenzaldehyde in fragrance and pharmaceutical preparations (Borzatta et al., 2009).

Novel Triazol-5-One Derivatives : Yüksek et al. (2015) synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde, demonstrating its utility in the creation of novel chemical entities with potential antioxidant activities (Yüksek et al., 2015).

Regioselective Protection : Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the hydroxyl group in 3,4-dihydroxy-benzaldehyde, an approach that is essential in synthetic chemistry (Plourde & Spaetzel, 2002).

Pharmaceutical Applications

Chiral Aminonaphthols : Liu et al. (2001) explored the use of optically active aminonaphthol, derived from benzaldehyde, in the enantioselective synthesis of secondary alcohols, demonstrating the potential pharmaceutical applications (Liu et al., 2001).

Bioproduction of Benzaldehyde : Craig and Daugulis (2013) examined the bioproduction of benzaldehyde using Pichia pastoris, indicating its significance in the flavor industry (Craig & Daugulis, 2013).

Chemical Reactions and Properties

Oxidation of Benzyl Phenyl Sulfides : Lai et al. (2002) studied the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of similar compounds (Lai et al., 2002).

Catalytic Oxidation of Toluene : Zhu (1990) investigated the oxidation of intermediates like benzaldehyde in the catalytic oxidation of toluene, an essential process in organic chemistry (Zhu, 1990).

Safety And Hazards

Specific safety and hazard information for 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is not provided in the search results. However, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition4.

将来の方向性

The future directions for 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not explicitly mentioned in the search results. However, its potential applications in various fields of research and industry are highlighted1, suggesting that future work could explore these applications further.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.

特性

IUPAC Name |

3,5-diiodo-4-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVQUWRMZFKATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

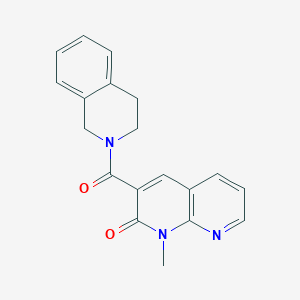

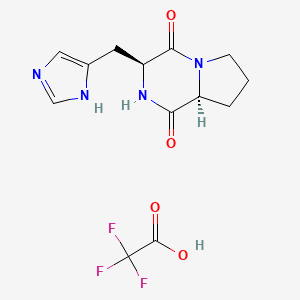

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)

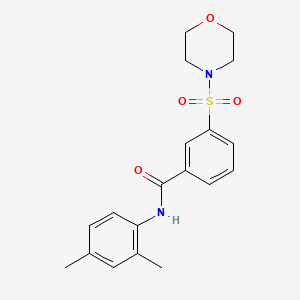

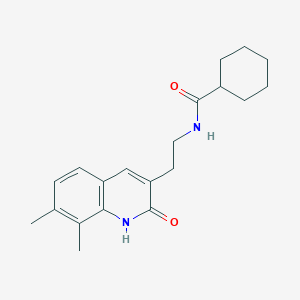

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)

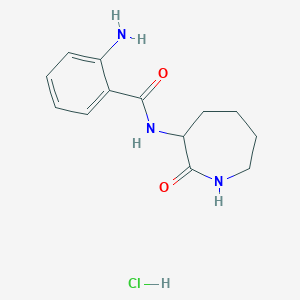

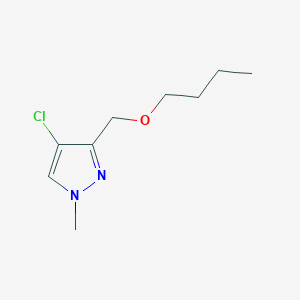

![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)